N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide
Description
N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a 5-bromo-substituted indolin-2-one core conjugated to a 6-methylpyridine-3-carboxylic acid hydrazide moiety. Its structure combines an indole-based scaffold, known for biological relevance (e.g., kinase inhibition and anticancer activity), with a pyridine ring that enhances electronic and steric properties. The propyl group at position 1 of the indole ring may influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C18H17BrN4O2 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxy-1-propylindol-3-yl)imino-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H17BrN4O2/c1-3-8-23-15-7-6-13(19)9-14(15)16(18(23)25)21-22-17(24)12-5-4-11(2)20-10-12/h4-7,9-10,25H,3,8H2,1-2H3 |
InChI Key |
HSQHTELAUMYBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CN=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole Core
The 1-propyl substituent is introduced via alkylation of 5-bromoindole-2,3-dione. A common approach involves reacting 5-bromo-isatin with 1-bromopropane in the presence of a base such as potassium carbonate (KCO) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, yielding 1-propyl-5-bromoindole-2,3-dione with 75–85% efficiency.
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 5-Bromo-isatin, 1-Bromopropane, KCO | DMF | 80–100°C | 12–24h | 75–85% |
Bromination and Oxidation
Alternative routes involve bromination of 1-propylindole-2,3-dione using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl) under reflux. This method achieves regioselective bromination at the 5-position, with yields of 70–78%.
Preparation of 6-Methylpyridine-3-Carbohydrazide
Hydrazinolysis of Pyridine Esters
6-Methylpyridine-3-carbohydrazide is synthesized via hydrazinolysis of the corresponding methyl ester. Methyl 6-methylpyridine-3-carboxylate is treated with hydrazine hydrate (80–99%) in ethanol under reflux for 4–6 hours. The reaction achieves near-quantitative yields (90–95%).
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl 6-methylpyridine-3-carboxylate, NHNH·HO | Ethanol | Reflux | 4–6h | 90–95% |
Alternative Pathways
Patents describe the use of POCl-mediated cyclization for pyridine carbohydrazides, though this method is less efficient (65–70% yield).
Condensation to Form the Hydrazone Linkage
Acid-Catalyzed Condensation
The final step involves condensation of 5-bromo-1-propylindole-2,3-dione with 6-methylpyridine-3-carbohydrazide in the presence of glacial acetic acid. The reaction is typically conducted in ethanol or 1,4-dioxane under reflux for 6–8 hours. Yields range from 60–75%, with purity confirmed by HPLC.
Reaction Conditions
| Reagents | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5-Bromo-1-propylindole-2,3-dione, 6-Methylpyridine-3-carbohydrazide | Ethanol/Dioxane | Glacial Acetic Acid | Reflux | 6–8h | 60–75% |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the condensation step. Using a microwave reactor at 120°C for 20–30 minutes improves yields to 80–85% while reducing reaction time.
Optimization and Characterization
Yield Optimization Strategies
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Catalyst Concentration | 5–10% (v/v) Acetic Acid | Prevents side reactions |
| Temperature | Reflux (78–100°C) | Balances kinetics and decomposition |
Analytical Characterization
-
NMR : H NMR confirms hydrazone formation (δ 10.8–11.2 ppm for NH).
-
IR : Stretching bands at 1660–1680 cm (C=O) and 3200–3300 cm (N-H).
Challenges and Solutions
Common Pitfalls
-
Low Hydrazone Stability : Hydrazones may decompose under prolonged heating. Solution: Use inert atmospheres (N) and minimize reaction time.
-
Regioselectivity in Bromination : NBS in CCl ensures 5-bromo selectivity.
Industrial-Scale Considerations
Patents highlight scalability of the condensation step using continuous-flow reactors, achieving 85–90% yields at kilogram scales. Critical parameters include precise stoichiometry and pH control (pH 4–5) .
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide exhibits a range of biological activities, including:
Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation, making it a candidate for further development in oncology.
Antioxidant Effects : The presence of functional groups allows this compound to act as an antioxidant, potentially mitigating oxidative stress in biological systems .
Anticancer Studies
A study focusing on the anticancer properties of similar indole derivatives revealed that compounds with structural similarities to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. These findings suggest that the compound may interact with specific cellular pathways involved in cancer progression .
Antimicrobial Research
Another research effort highlighted the antimicrobial efficacy of related compounds against resistant bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Mechanism of Action
The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from literature and patents.
Core Scaffold and Substitution Patterns
Key Structural Insights:
- Indole vs. Imidazopyridine Core: The target compound’s indolin-2-one scaffold shares similarities with isatin derivatives, which exhibit broad bioactivity (e.g., anticonvulsant, antiviral) . In contrast, imidazopyridine-based analogs () may offer distinct pharmacokinetic profiles.
- Bromo Substitution: The 5-bromo group in the target compound differs from the 6-bromo substitution in and . Bromine at position 5 may enhance steric hindrance in receptor binding compared to position 4.
Biological Activity
N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound with potential pharmacological properties. Its unique structural features, including a brominated indole moiety and a pyridine derivative, suggest significant biological activity. This article reviews the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 401.3 g/mol. The compound features:
| Component | Structural Feature | Significance |
|---|---|---|
| 5-Bromoindole | Bromine-substituted indole | Enhances biological activity |
| Pyridine Derivative | Contains a pyridine ring | Known for diverse biological activities |
| Hydrazone Structure | Formed from hydrazides and aldehydes | Exhibits varied reactivity |
The combination of indole and pyridine moieties, along with the bromination, potentially enhances its biological activity compared to other compounds.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor effects. For instance, derivatives containing bromine have shown enhanced cytotoxicity against breast cancer cell lines, particularly MDA-MB-231 and MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis and modulation of signaling pathways related to cell growth and survival .
Antimicrobial and Anti-inflammatory Properties
In addition to its antitumor activity, this compound has been evaluated for antimicrobial and anti-inflammatory properties. Preliminary studies indicate that it may inhibit the growth of various bacterial strains and exhibit anti-inflammatory effects through the downregulation of pro-inflammatory cytokines .
The proposed mechanism of action for this compound involves:
- Interaction with Molecular Targets : The compound likely interacts with specific enzymes or receptors that play critical roles in cancer progression and inflammation.
- Modulation of Signaling Pathways : It may influence pathways related to apoptosis (programmed cell death) and cellular proliferation.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antitumor Efficacy : A study highlighted the effectiveness of brominated indole derivatives in inducing apoptosis in cancer cells through caspase activation .
- Antimicrobial Activity : Research on related hydrazone compounds showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide?
- Methodological Answer : Synthesis typically involves condensation reactions between a hydrazide derivative (e.g., 6-methylpyridine-3-carbohydrazide) and a substituted indole precursor (e.g., 5-bromo-2-oxo-1-propylindole). The reaction is catalyzed under acidic or basic conditions, with solvents like ethanol or methanol. For example, similar hydrazide derivatives are synthesized via refluxing precursors in ethanol for 3–6 hours, followed by purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Confirms regiochemistry and identifies substituents (e.g., bromine at C5 of indole, propyl group at N1).
- FT-IR : Validates carbonyl (C=O) and hydrazide (N–H) functional groups.
- Mass spectrometry : Determines molecular weight and fragmentation patterns.
- For detailed assignments, compare spectral data with structurally related dihydropyridine-carbohydrazide derivatives .
Q. How is the compound screened for initial biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : Glucosamine-6-phosphate synthase (GlmS) inhibition assays, as seen in related carbohydrazides, using UV-Vis spectroscopy to monitor substrate depletion .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of GlmS inhibition by this compound?
- Methodological Answer :
- Software : Use Gaussian 09W for geometry optimization and AutoDock Vina for docking simulations.
- Target : GlmS binding pocket (PDB ID: 2VF5). Focus on interactions between the indole-pyridine scaffold and catalytic residues (e.g., Lys485, Asp477).
- Validation : Compare docking scores (ΔG) with known inhibitors like L-glutamine. Studies on similar ligands show hydrogen bonding with Lys485 and hydrophobic interactions with the active site .
Q. What experimental design strategies optimize synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to vary parameters (temperature, solvent ratio, catalyst concentration).
- Case Study : For analogous compounds, optimizing reflux time (3–5 hours) and solvent polarity (ethanol:water = 3:1) increased yield by 20–30% .
Q. How do computational and experimental data resolve contradictions in bioactivity results?
- Methodological Answer :
- Scenario : If in vitro assays show weak activity but docking predicts strong binding, investigate:
- Solubility : Use HPLC to measure logP; modify substituents (e.g., replace propyl with hydrophilic groups).
- Metabolic stability : Perform microsomal assays to assess degradation.
- Case Study : A related carbohydrazide showed improved activity after replacing bromine with a methoxy group, aligning computational predictions with experimental IC50 values .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Case Study : A structurally similar indole-carbohydrazide showed stability up to 120°C and pH 5–8, with degradation products identified as hydrazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
